molecular formula C₁₆H₁₅NO₃ B1144771 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one CAS No. 146924-91-6

1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one

Cat. No. B1144771
CAS RN: 146924-91-6
M. Wt: 269.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one is a compound of interest due to its structural characteristics and potential biological activities. It belongs to the β-lactam family, a crucial class of compounds in medicinal chemistry due to their application in antibiotic drug development.

Synthesis Analysis

The synthesis of related β-lactam compounds involves various strategies, including base-catalyzed ring transformations and stereoselective synthesis methods. For example, the synthesis of 4-[(2RS,3RS)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one demonstrates the structural complexity and the synthetic approaches used for β-lactam derivatives (Sápi et al., 1997).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography studies, plays a vital role in understanding the 3D conformation and the potential biological activity of these compounds. For instance, studies on 3-phenoxy-1,4-diarylazetidin-2-ones revealed the importance of the torsional angle between phenyl rings for antiproliferative activity (Greene et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving β-lactam compounds often include ring transformations, as seen with the base-catalyzed rearrangements. The structural prerequisites for such transformations have been defined, providing insights into the reactivity and stability of these molecules (Sápi et al., 1997).

Physical Properties Analysis

The physical properties of β-lactam compounds, including melting points, solubility, and crystalline structure, are crucial for their formulation and application in drug development. The crystal structure analysis provides detailed insights into the molecule's geometry and potential interaction mechanisms.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the compound's behavior in biological systems. Studies on derivatives like 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones highlight the antimicrobial activity and structure-activity relationships (SAR) of these compounds (Halve et al., 2007).

Scientific Research Applications

Diabetes and Alzheimer's Disease Link

Research explores the connection between type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), suggesting that AD could be considered as "type 3 diabetes". Insulin resistance, a common issue in T2DM, is implicated in the development of AD by interacting with amyloid-β and tau protein phosphorylation. This research highlights the potential of antidiabetic agents in treating AD, suggesting a crossover in therapeutic applications that could be explored for compounds like 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one if it shows similar biological activities (Xiaohua Li, Dalin Song, S. Leng, 2015).

DPP-4 Inhibitors and Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are significant in managing T2DM by enhancing the incretin hormones, which increase insulin production. This mechanism underscores the importance of exploring various compounds for their potential DPP-4 inhibitory activity, which could include novel compounds such as 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one. The research into DPP-4 inhibitors has led to the development of various therapeutic agents, pointing to the potential for new compounds to contribute to this area (Roberto Costante, A. Stefanucci, S. Carradori, E. Novellino, A. Mollica, 2015).

Antidiabetic Properties of Chalcones

Chalcones, precursors of flavonoids, exhibit a wide range of biological activities, including anti-diabetic effects. This suggests that structural analogs or derivatives, potentially including 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one, could be explored for similar biological activities. The modulation of various therapeutic targets such as DPP-4, GLUT4, and AMPK by chalcones highlights the complexity and potential of chemical compounds in diabetes management (Sónia Rocha, D. Ribeiro, E. Fernandes, M. Freitas, 2020).

Pharmacokinetics of DPP-4 Inhibitors

Understanding the pharmacokinetics of DPP-4 inhibitors provides insights into the development of new therapeutic agents for diabetes. The review of various DPP-4 inhibitors, including their absorption, distribution, metabolism, and elimination, could guide the research and development of new compounds like 1-(p-Anisyl)-3beta-hydroxy-4beta-phenylazetidin-2-one, especially if it exhibits similar inhibitory effects on DPP-4 (L. Golightly, Caitlin C. Drayna, M. Mcdermott, 2012).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHXQPVCMMHRO-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

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